
Neuropeptide F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neuropeptide F (NPF) is a neuropeptide that has been identified in various invertebrate and vertebrate species. It is known to play a crucial role in regulating various physiological and behavioral processes, including feeding behavior, stress response, and reproductive behavior. In recent years, NPF has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
作用機序
Neuropeptide F exerts its effects by binding to its receptor, this compound receptor (Neuropeptide FR), which is a G protein-coupled receptor. Upon binding, this compound activates various intracellular signaling pathways, including the cAMP-PKA pathway and the MAPK pathway. These pathways regulate various physiological and behavioral processes, including feeding behavior, stress response, and reproductive behavior.
Biochemical and Physiological Effects:
This compound has been shown to regulate feeding behavior by increasing food intake and promoting fat storage. It also plays a crucial role in the stress response by modulating the hypothalamic-pituitary-adrenal (HPA) axis. Additionally, this compound has been implicated in reproductive behavior, including mating behavior and egg-laying behavior.
実験室実験の利点と制限
Neuropeptide F is a potent neuropeptide that can be easily synthesized and administered to animal models. Therefore, it is an ideal candidate for studying various physiological and behavioral processes. However, the exact mechanism of this compound synthesis and release is still not fully understood, and further research is needed to elucidate the process.
将来の方向性
Further research is needed to understand the exact mechanism of Neuropeptide F synthesis and release. Additionally, more studies are needed to elucidate the role of this compound in various diseases, including obesity, anxiety, and depression. Furthermore, the potential therapeutic applications of this compound in these diseases need to be explored further. Finally, the development of selective this compound receptor agonists and antagonists could lead to the development of novel therapeutic agents for various diseases.
合成法
Neuropeptide F is synthesized in the hypothalamus and released into the bloodstream. The precursor molecule of this compound is prepro-Neuropeptide F, which is cleaved to form the active peptide. The exact mechanism of this compound synthesis and release is still not fully understood, and further research is needed to elucidate the process.
科学的研究の応用
Neuropeptide F has been extensively studied in various animal models, including rodents, insects, and mollusks. It has been shown to play a crucial role in regulating feeding behavior, stress response, and reproductive behavior. This compound has also been implicated in various diseases, including obesity, anxiety, and depression. Therefore, this compound has potential therapeutic applications in these diseases.
特性
CAS番号 |
142191-57-9 |
|---|---|
分子式 |
C202H313N59O54 |
分子量 |
4432 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]oxy-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C202H313N59O54/c1-17-108(15)161(193(310)236-128(66-69-151(208)271)170(287)239-135(84-104(7)8)182(299)259-183(300)140(87-111-38-23-20-24-39-111)244-168(285)126(43-30-76-223-199(213)214)234-188(305)149-47-34-80-260(149)195(312)131(45-32-78-225-201(217)218)229-154(274)95-227-163(280)123(207)85-112-49-57-117(267)58-50-112)258-180(297)139(90-115-55-63-120(270)64-56-115)243-166(283)124(41-26-28-74-204)231-184(301)147(99-265)252-191(308)158(105(9)10)255-181(298)142(92-153(210)273)246-167(284)125(42-29-75-222-198(211)212)230-173(290)133(82-102(3)4)240-176(293)138(89-114-53-61-119(269)62-54-114)247-194(311)162(109(16)18-2)257-172(289)129(67-70-152(209)272)232-175(292)137(88-113-51-59-118(268)60-52-113)242-171(288)130(233-179(296)143(93-156(277)278)238-164(281)122(206)65-71-155(275)276)68-72-157(279)315-197(314)148(100-266)253-187(304)146(98-264)250-177(294)136(86-110-36-21-19-22-37-110)245-185(302)144(96-262)251-186(303)145(97-263)249-169(286)127(44-31-77-224-200(215)216)235-189(306)150-48-35-81-261(150)196(313)132(46-33-79-226-202(219)220)237-174(291)134(83-103(5)6)241-178(295)141(91-116-94-221-101-228-116)248-190(307)159(106(11)12)256-192(309)160(107(13)14)254-165(282)121(205)40-25-27-73-203/h19-24,36-39,49-64,94,101-109,116,121-150,158-162,262-270H,17-18,25-35,40-48,65-93,95-100,203-207H2,1-16H3,(H2,208,271)(H2,209,272)(H2,210,273)(H,227,280)(H,229,274)(H,230,290)(H,231,301)(H,232,292)(H,233,296)(H,234,305)(H,235,306)(H,236,310)(H,237,291)(H,238,281)(H,239,287)(H,240,293)(H,241,295)(H,242,288)(H,243,283)(H,244,285)(H,245,302)(H,246,284)(H,247,311)(H,248,307)(H,249,286)(H,250,294)(H,251,303)(H,252,308)(H,253,304)(H,254,282)(H,255,298)(H,256,309)(H,257,289)(H,258,297)(H,275,276)(H,277,278)(H4,211,212,222)(H4,213,214,223)(H4,215,216,224)(H4,217,218,225)(H4,219,220,226)(H,259,299,300)/t108-,109-,116?,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,158-,159-,160-,161-,162-/m0/s1 |
InChIキー |
GPZUWKUWQPSZBG-MKBFKOOWSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9C=NC=N9)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC9C=NC=N9)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC9C=NC=N9)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N |
同義語 |
neuropeptide F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B115738.png)

![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)
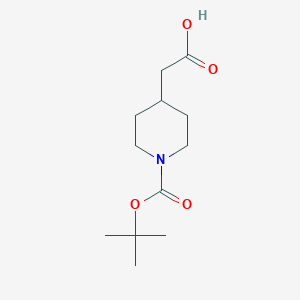
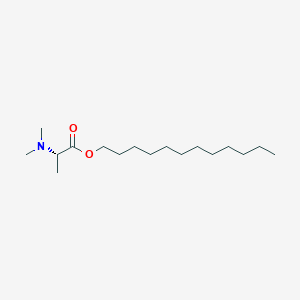
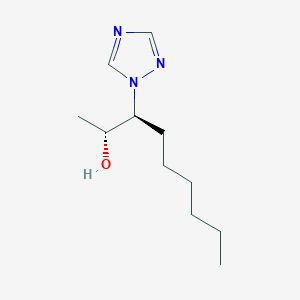
![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)
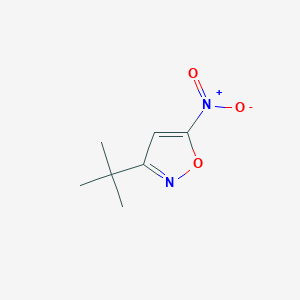
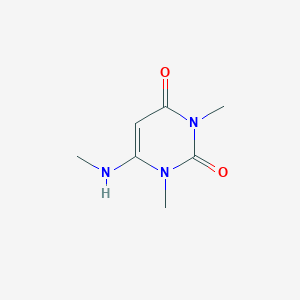

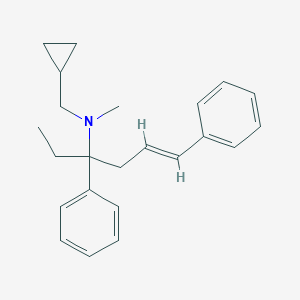
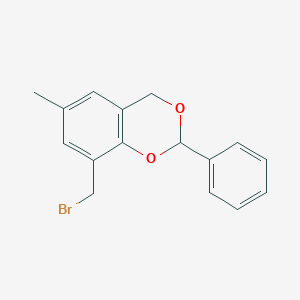
![4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate](/img/structure/B115770.png)
